
5-Chloro-8-methyl-3-phenyl-2-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-methyl-3-phenyl-2-quinolinol is a chemical compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methyl-3-phenyl-2-quinolinol typically involves the Ullmann-type coupling reaction. This reaction involves the nucleophilic substitution of a halogen atom from a precursor compound with an azide group, followed by reduction to form the desired quinoline derivative . The reaction conditions often include the use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline serving as a ligand and proton source .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-8-methyl-3-phenyl-2-quinolinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can result in various halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-8-methyl-3-phenyl-2-quinolinol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: It serves as a probe in studying biological processes involving quinoline compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-methyl-3-phenyl-2-quinolinol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-8-hydroxyquinoline: Another quinoline derivative with similar chemical properties.
8-Quinolinol: A parent compound of many quinoline derivatives.
5,7-Dichloro-8-hydroxy-2-methylquinoline: A related compound with additional chlorine substitutions.
Uniqueness
5-Chloro-8-methyl-3-phenyl-2-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 3-position and methyl group at the 8-position differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes.
Propiedades
Número CAS |
1031928-28-5 |
|---|---|
Fórmula molecular |
C16H12ClNO |
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
5-chloro-8-methyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-7-8-14(17)13-9-12(16(19)18-15(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
Clave InChI |
JROXIQBNVVUVOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)Cl)C=C(C(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,10R,11S,13S,14S,17R)-17-(2-tert-butylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12617987.png)
![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)

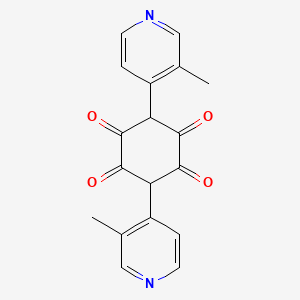
![1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)
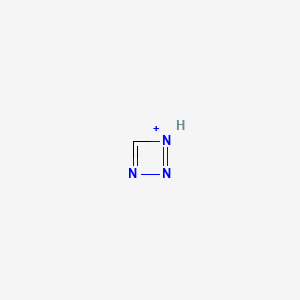
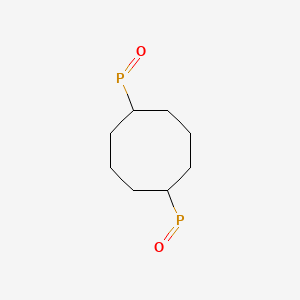
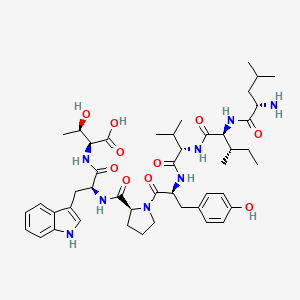

![2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618050.png)
![Carbamic acid, N-[(6-hydroxybenzo[b]thien-2-yl)iminomethyl]-, 1,1-dimethylethyl ester](/img/structure/B12618057.png)

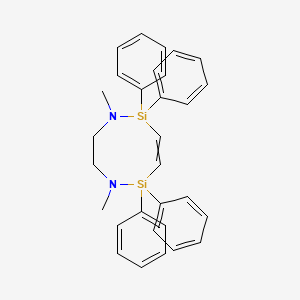
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618082.png)
